(+)-Menthol

概述

描述

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992)

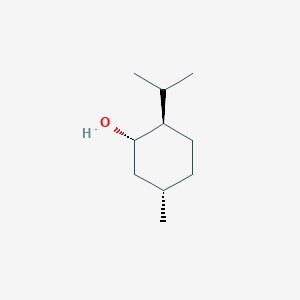

(+)-menthol is a p-menthan-3-ol which has (1S,2R,5S)-stereochemistry. In contrast to (-)-menthol, the (+)-enantiomer occurs only rarely in nature. It is an enantiomer of a (-)-menthol.

This compound is a natural product found in Diaporthe amygdali with data available.

作用机制

Target of Action

The primary targets of (+)-Menthol are the transient receptor potential channels (TRP channels), particularly the TRPM8 and TRPA1 . These ion channels are involved in the sensation of cold and pain, respectively .

Mode of Action

This compound acts as an agonist for the TRPM8 channel, causing it to open and allow the influx of cations such as calcium and sodium into the cell . This leads to depolarization and the generation of an action potential, which is perceived as a cooling sensation . On the other hand, this compound acts as an antagonist for the TRPA1 channel, inhibiting its activation and thus reducing the sensation of pain .

Biochemical Pathways

The activation of TRPM8 by this compound triggers a cascade of biochemical events. The influx of calcium ions can activate various calcium-dependent enzymes and signaling pathways, leading to a variety of downstream effects . For instance, it can lead to the release of neurotransmitters, which can modulate neuronal activity . The inhibition of TRPA1 can prevent the transmission of pain signals, contributing to the analgesic effect of this compound .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is rapidly absorbed and distributed throughout the body . It is metabolized primarily in the liver by cytochrome P450 enzymes into various metabolites . These metabolites are then excreted in the urine . The bioavailability of this compound can be influenced by factors such as the route of administration and the presence of other substances .

Result of Action

The molecular and cellular effects of this compound’s action include the modulation of ion channel activity, alteration of neuronal signaling, and the induction of a cooling sensation . Its analgesic effect is due to its ability to inhibit the TRPA1 channel, thereby reducing the transmission of pain signals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other substances can affect its absorption and bioavailability . The pH of the environment can influence the ionization state of this compound, which can affect its interaction with its targets . Temperature can also affect the activity of TRPM8 and thus the cooling sensation induced by this compound .

生物活性

(+)-Menthol, a monoterpene alcohol derived from mint oils, has garnered significant attention in scientific research due to its diverse biological activities. This article explores the various biological effects of this compound, including its mechanisms of action, therapeutic potential, and implications for public health.

Overview of Biological Properties

This compound exhibits a range of biological activities, including:

- Analgesic Effects : Menthol is known for its pain-relieving properties. It activates TRPM8 receptors, which are responsible for the sensation of coolness and can modulate pain perception.

- Anti-inflammatory Activity : Research indicates that menthol can reduce the production of inflammatory cytokines such as TNF-α and IL-1β in various cell lines.

- Antimicrobial Properties : Menthol has demonstrated antibacterial and antifungal effects, making it a candidate for use in topical formulations.

- Anticancer Potential : Preliminary studies suggest that menthol may inhibit tumor growth and induce apoptosis in cancer cells.

TRPM8 Activation

Menthol acts primarily as an agonist for the transient receptor potential melastatin 8 (TRPM8) channels, which are activated by cold temperatures. This activation leads to a cooling sensation and has been linked to analgesic effects. The detailed signaling pathways involved include:

- Calcium Ion Regulation : Menthol influences calcium ion channels, reducing intracellular calcium levels in certain cell types, which can affect cellular excitability and inflammation .

- Sodium Channel Modulation : It also blocks voltage-gated sodium channels in a frequency-dependent manner, which contributes to its analgesic properties .

In Vitro Studies

A variety of in vitro studies have documented the effects of this compound on different cell types:

In Vivo Studies

In vivo studies have further supported these findings. For instance, a study involving mice indicated that menthol enhances nicotine-induced locomotor sensitization, suggesting potential psychoactive effects related to nicotine dependence .

Case Studies

- Topical Analgesia : A clinical trial assessed the efficacy of menthol-containing topical formulations for pain relief in patients with chronic pain conditions. Results showed significant improvement in pain scores compared to placebo treatments.

- Respiratory Effects : Another study explored menthol's effects on respiratory health. Participants reported improved breathing comfort when using menthol-infused products during respiratory distress episodes.

Public Health Implications

The use of menthol in tobacco products has raised concerns regarding its impact on smoking behavior and cessation rates. Studies indicate that menthol cigarettes may be associated with increased addiction potential among smokers due to their masking effect on the harshness of smoke . This has led to discussions about regulatory measures aimed at reducing menthol cigarette availability as a public health strategy.

科学研究应用

Pharmaceutical Applications

1. Analgesic and Anti-inflammatory Properties

(+)-Menthol is widely recognized for its analgesic effects. It acts as a counterirritant, providing relief from minor aches and pains when applied topically. Research indicates that menthol activates the TRPM8 receptor, which is responsible for the cooling sensation associated with cold stimuli. This receptor activation can modulate pain perception and has led to its incorporation into topical analgesics such as creams and gels used for muscle and joint pain relief .

2. Respiratory Relief

Menthol is commonly used in formulations for cough drops, throat lozenges, and inhalants due to its decongestant properties. It provides a cooling effect that helps soothe irritated respiratory tracts and enhances airflow through the nasal passages . Its efficacy in treating nasal congestion has been well-documented in clinical studies.

3. Anticancer Properties

Emerging research has indicated that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells by disrupting tubulin polymerization and arresting the cell cycle . This suggests potential therapeutic applications in oncology, although further research is needed to fully understand its mechanisms.

Cosmetic and Personal Care Applications

1. Skin Care Products

In the cosmetic industry, this compound is valued for its cooling and soothing effects, making it a popular ingredient in lotions, aftershaves, and balms . Its ability to enhance sensory experiences contributes to its widespread use in personal care products aimed at providing relief from skin irritation.

2. Oral Care Products

Menthol is frequently included in toothpaste and mouthwash formulations due to its refreshing flavor and antibacterial properties. It helps mask unpleasant tastes while promoting oral hygiene .

Food and Beverage Applications

This compound serves as a flavoring agent in various food products, including candies, chewing gum, and beverages. Its cooling sensation enhances the sensory experience of consuming these products . The compound's safety profile allows it to be used extensively in the food industry.

Tobacco Industry Applications

Menthol is a significant additive in cigarettes, particularly mentholated varieties. Research indicates that menthol not only masks the harshness of tobacco smoke but also enhances nicotine delivery by increasing receptor density . This has implications for addiction; studies have shown that mentholated cigarettes are more appealing to younger smokers and may contribute to increased nicotine dependence .

Research Findings on Addiction

Recent studies have explored the neurobiological effects of menthol on nicotine addiction. For instance, a study found that menthol alters brain connectivity patterns associated with drug reward pathways when combined with nicotine . This suggests that menthol may amplify the addictive properties of nicotine, particularly among adolescents exposed to stressors.

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Pharmaceuticals | Topical analgesics, cough drops | Analgesic, anti-inflammatory |

| Cosmetics | Lotions, aftershaves | Cooling sensation, skin soothing |

| Food & Beverage | Flavoring agent | Refreshing taste |

| Tobacco | Cigarettes | Enhances nicotine delivery; increases addiction risk |

化学反应分析

Conversion to Menthone

One of the primary reactions of (+)-menthol is its oxidation to form menthone, a ketone. This transformation can be achieved using various oxidizing agents:

-

Oxidizing Agents : Common agents include chromic acid, dichromate, and environmentally friendly alternatives like calcium hypochlorite.

-

Reaction Conditions : The reaction typically occurs under mild conditions, often at room temperature.

The general reaction can be summarized as follows:

In studies conducted on the oxidation of (-)-menthol to (-)-menthone, yields averaged around 75%, with solvent polarity influencing reaction rates. Ethyl acetate provided the best results despite initial hypotheses suggesting that more polar solvents would yield higher results .

Mechanism of Oxidation

The mechanism of this oxidation involves the formation of a hypochlorite salt that facilitates the conversion of the secondary alcohol to a ketone. Reaction progress can be monitored using thin-layer chromatography due to the differing polarities of the reactants and products .

Formation from Isopulegol

This compound can also be synthesized from isopulegol through hydrogenation processes:

-

Catalysts : Bifunctional catalysts are employed for this transformation, which involves both cyclization and hydrogenation steps.

-

Selectivity : The selectivity towards menthol formation can exceed 93% when using platinum or ruthenium-based catalysts .

Reaction with Hydroxyl Radicals

Recent studies have explored the reaction of this compound with hydroxyl radicals in atmospheric conditions:

-

Mechanism : The predominant pathway involves hydrogen abstraction from the isopropyl group of menthol, leading to the formation of a peroxy radical.

-

Rate Coefficient : The calculated rate coefficient for this reaction at room temperature is approximately cm³ molecule s, which aligns with experimental data .

This degradation pathway contributes to understanding menthol's environmental impact and its atmospheric lifetime, estimated at about 1.13 hours.

Ritter-Type Reactions

The C−H amination of this compound has been studied using acetonitrile as a substrate:

属性

IUPAC Name |

(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-AEJSXWLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029733 | |

| Record name | (1S,2R,5S)-(+)-Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Pellets or Large Crystals, White solid with a minty odor; [OECD SIDS: IUCLID Data Set] White crystalline solid; [Sigma-Aldrich MSDS], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2R,5S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | d-Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19102 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

421 °F at 760 mmHg (NTP, 1992) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

196 °F (NTP, 1992) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 133 °F approximately (NTP, 1992), 0.8 [mmHg] | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | d-Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19102 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-78-1, 15356-60-2, 15356-70-4 | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-Menthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15356-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Menthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015356602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-menthol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2R,5S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1S,2R,5S)-(+)-Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6B1OE8P3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

100 °F (NTP, 1992) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。